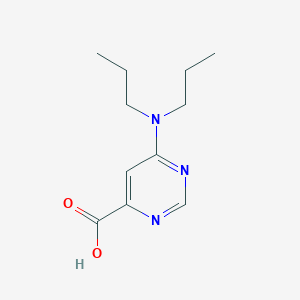

6-(Dipropylamino)pyrimidine-4-carboxylic acid

CAS No.: 1880580-30-2

Cat. No.: VC3150474

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1880580-30-2 |

|---|---|

| Molecular Formula | C11H17N3O2 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 6-(dipropylamino)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H17N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h7-8H,3-6H2,1-2H3,(H,15,16) |

| Standard InChI Key | XVNNVNHRSXCYJP-UHFFFAOYSA-N |

| SMILES | CCCN(CCC)C1=NC=NC(=C1)C(=O)O |

| Canonical SMILES | CCCN(CCC)C1=NC=NC(=C1)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

6-(Dipropylamino)pyrimidine-4-carboxylic acid consists of a pyrimidine core with two key functional groups: a dipropylamino group (-N(CH₂CH₂CH₃)₂) at position 6 and a carboxylic acid group (-COOH) at position 4. The pyrimidine ring itself is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3, which is fundamental to many biological systems, particularly in nucleic acids. The dipropylamino group provides lipophilicity to the molecule, while the carboxylic acid group introduces acidity and hydrogen bonding capabilities.

Physical and Chemical Properties

While specific physical data for 6-(Dipropylamino)pyrimidine-4-carboxylic acid is limited in available research literature, we can draw comparisons with related pyrimidine compounds. For instance, 6-Hydroxypyrimidine-4-carboxylic acid has a molecular weight of 140.10 g/mol , and 6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid has a molecular weight of 185.16 g/mol. Based on its structure, 6-(Dipropylamino)pyrimidine-4-carboxylic acid would have a higher molecular weight due to the two propyl chains in the dipropylamino group.

Similar to other pyrimidine derivatives with carboxylic acid functionalities, the compound likely exists as a crystalline solid at room temperature with a relatively high melting point due to intermolecular hydrogen bonding. The carboxylic acid moiety confers acidic properties, allowing it to participate in acid-base reactions and form salts with appropriate bases.

Spectroscopic Characteristics

The structural characterization of 6-(Dipropylamino)pyrimidine-4-carboxylic acid would typically involve various spectroscopic techniques. The carboxylic acid group would show characteristic infrared absorption bands at approximately 1700-1725 cm⁻¹ (C=O stretch) and a broad band at 2500-3300 cm⁻¹ (O-H stretch). In NMR spectroscopy, the propyl chains of the dipropylamino group would display distinctive patterns in the aliphatic region.

Synthesis and Preparation Methods

Nucleophilic Substitution Approach

One viable synthetic strategy would involve nucleophilic aromatic substitution reactions. For instance, in the synthesis of chrysin-substituted pyrimidine–piperazine hybrids, researchers converted 4,6-dihydroxy-2-methylpyrimidine to dichloropyrimidine using phosphorus oxychloride, followed by nucleophilic substitution reactions . A similar approach for our target compound might involve:

-

Starting with a suitable 4,6-dichloropyrimidine derivative

-

Selective substitution of the chlorine at position 6 with dipropylamine

-

Conversion of the remaining chlorine at position 4 to a carboxylic acid group through appropriate chemical transformations

Cyano Group Saponification

Another potential approach is suggested by the methods used for similar pyrimidine carboxylic acids. The patent described in source outlines a process for producing pyrimidine-5-carboxylic acids through saponification of cyano groups:

"The cyano group in the compound of Formula VIII is saponified according to reaction step D preferably by means of aqueous sulfuric acid or alcoholic alkali metal hydroxide solution."

This approach might be adapted for preparing 6-(Dipropylamino)pyrimidine-4-carboxylic acid by:

-

Synthesizing a 6-(dipropylamino)pyrimidine-4-carbonitrile intermediate

-

Saponifying the cyano group using aqueous sulfuric acid or alcoholic alkali metal hydroxide solution to obtain the desired carboxylic acid

Purification Methods

Purification of the final compound would likely involve standard techniques such as recrystallization, column chromatography, or preparative HPLC. As noted in the patent for related compounds: "The yield is in general excellent and the reaction products can readily be obtained in a pure state" , suggesting that similar methodologies might be efficiently applied to our target compound.

Mechanism of Action and Biological Activity

Structure-Activity Relationship Insights

Structure-activity relationship studies of related pyrimidine-4-carboxamides provide insights into how structural modifications affect biological activity. Research has shown that the combination of specific substituents, such as "(S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine afforded the most potent compound" in certain pyrimidine-4-carboxamides as inhibitors of NAPE-PLD.

While 6-(Dipropylamino)pyrimidine-4-carboxylic acid differs from these compounds, similar principles might apply regarding how substituents influence binding affinity and selectivity for molecular targets.

Comparative Analysis with Related Compounds

Structural Comparison

To better understand the unique features of 6-(Dipropylamino)pyrimidine-4-carboxylic acid, it is valuable to compare it with related pyrimidine derivatives. Table 1 presents a structural comparison of several related compounds.

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound | Substituent at Position 2 | Substituent at Position 4 | Substituent at Position 5 | Substituent at Position 6 |

|---|---|---|---|---|

| 6-(Dipropylamino)pyrimidine-4-carboxylic acid | H | Carboxylic acid | H | Dipropylamino |

| 6-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid | Dimethylamino | Carboxylic acid | H | Chloro |

| 6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid | H | Carboxylic acid | Fluoro | Dimethylamino |

| 6-Hydroxypyrimidine-4-carboxylic acid | H | Carboxylic acid | H | Hydroxy |

As shown in Table 1, while all compounds share the pyrimidine core with a carboxylic acid at position 4, the variations in other substituents lead to distinct molecular profiles .

Physicochemical Properties Comparison

The differences in substituents result in varied physicochemical properties, as summarized in Table 2.

Table 2: Physicochemical Properties of Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| 6-(Dipropylamino)pyrimidine-4-carboxylic acid | C₁₁H₁₇N₃O₂ | ~223 (estimated) | Higher lipophilicity due to propyl chains |

| 6-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid | C₇H₈ClN₃O₂ | 201.61 | Electron-withdrawing chloro group affects reactivity |

| 6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid | C₇H₈FN₃O₂ | 185.16 | Fluorine atom enhances metabolic stability |

| 6-Hydroxypyrimidine-4-carboxylic acid | C₅H₄N₂O₃ | 140.10 | Additional hydrogen bond donor capability |

The dipropylamino substituent in our target compound significantly increases its molecular weight and lipophilicity compared to the related compounds with dimethylamino or hydroxy groups .

Reactivity Patterns

The reactivity patterns of these compounds would differ based on their substituents:

-

The dipropylamino group in 6-(Dipropylamino)pyrimidine-4-carboxylic acid provides steric bulk and electron donation to the pyrimidine ring

-

The chloro group in 6-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid makes it susceptible to nucleophilic substitution reactions

-

The fluoro substituent in 6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid increases the compound's metabolic stability

-

The hydroxy group in 6-Hydroxypyrimidine-4-carboxylic acid provides an additional site for hydrogen bonding and potential derivatization

These differences in reactivity would influence both synthetic approaches and biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume